7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one
Description
Structure and Synthesis 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is a bicyclic ketal derivative containing a spiro-fused 1,4-dioxane and cyclohexenone system. Its synthesis often involves Michael addition or ketalization strategies. For example, the compound has been synthesized via rhodium-catalyzed hydroformylation of ketal-masked β-isophorone, where the tertiary rhodium alkyl intermediate undergoes exocyclic β-elimination to yield the final product . Other routes include reduction of ethyl 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate using lithium aluminum hydride (LiAlH₄) to produce a key alcohol intermediate, followed by oxidation to the aldehyde .
Applications This compound serves as a versatile intermediate in natural product synthesis. For instance, it has been used in the stereoselective synthesis of megastigmatrienone, a flavorant in tobacco, via oxidation and epoxidation steps . Its rigid spirocyclic framework also enables enantioselective transformations, such as in the synthesis of (R,R)-blumenol B, a plant growth regulator .
Properties
IUPAC Name |
7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8-6-11(13-4-5-14-11)7-10(2,3)9(8)12/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEVZBLWVNIBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(CC(C1=O)(C)C)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472144 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-64-6 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one typically involves the reaction of isophorone with ethylene glycol under acidic conditions to form the spiro compound . The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiro compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one is as an intermediate in organic synthesis. It is utilized in the production of various compounds, including:
- Tabanone : This compound is found in the oils of Trifolium species and has applications in fragrance and flavor industries. The synthesis of Tabanone involves using this compound as a key intermediate .
Fine Chemical Intermediates
The compound serves as a fine chemical intermediate in the synthesis of other complex molecules. Its unique spiro structure allows for various functionalizations that can lead to diverse chemical entities.
Case Study: Synthesis Pathways
Several studies have documented the synthesis pathways involving this compound:
- Synthesis of Spiro Compounds : Researchers have successfully synthesized various spiro compounds by utilizing this dioxaspiro compound as a precursor. The methodologies often involve cyclization reactions that exploit the reactive dioxaspiro moiety .
Applications in Material Science
Emerging research indicates potential applications in material science:
- Polymer Chemistry : The compound's unique structure may offer insights into developing new polymeric materials with specific properties such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below summarizes key structural analogues and their distinguishing features:
Reactivity and Functionalization
- Steric Effects : The 7,9,9-trimethyl substitution in the target compound imposes significant steric hindrance, directing regioselectivity in reactions. For example, rhodium-catalyzed hydroformylation favors tertiary alkyl intermediates due to chair-like transition states, unlike analogues lacking methyl groups .
- Oxidation Sensitivity: The cyclohexenone moiety in 7,9,9-trimethyl derivatives is more resistant to over-oxidation compared to non-methylated spiroketals like 1,4-dioxaspiro[4.5]decan-8-one, which readily decompose under strong oxidants .
- Synthetic Utility: Methyl groups enhance the stability of intermediates.
Thermodynamic and Spectroscopic Data
- Melting Points: The target compound typically exists as a low-melting oil due to its nonplanar structure, whereas 1,4-dioxaspiro[4.5]decan-8-one is crystalline (mp 65–67°C) .
- NMR Shifts: The C8 carbonyl group in 7,9,9-trimethyl derivatives resonates at δ 191.7 ppm (¹³C NMR), compared to δ 207–210 ppm for non-methylated analogues, indicating electronic shielding from methyl groups .
Key Research Findings
- Catalytic Asymmetry : The 7,9,9-trimethyl group facilitates enantioselective additions. For example, LDA-mediated aldol reactions with acetaldehyde proceed with >70% stereoselectivity .
- Hydroformylation Pathways : Computational studies (DFT/B3P86) reveal that the tertiary rhodium alkyl intermediate of the target compound isomerizes reversibly to an exocyclic olefin, a behavior absent in secondary alkyl analogues .
Biological Activity
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one, with the CAS number 14203-64-6, is a compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 196.24 g/mol. It exhibits a logP value of 1.6748, suggesting moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
Antimicrobial Activity
Research indicates that several dioxaspiro compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of this compound. Compounds with dioxaspiro structures have been reported to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. This activity is crucial for therapeutic applications aiming to mitigate conditions associated with oxidative damage .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in specific cancer cells has been noted in experimental models. The underlying mechanisms may involve the activation of caspases and modulation of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various dioxaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls.
| Compound | Inhibition Zone (mm) |
|---|---|
| Control | 0 |
| Compound A | 15 |
| Compound B | 20 |
| 7,9,9-trimethyl | 18 |
Case Study 2: Antioxidant Activity
In a DPPH radical scavenging assay, this compound demonstrated notable antioxidant activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one?
- Methodological Answer : The compound’s spirocyclic and ketone functionalities suggest routes involving cyclization of diketones or ketals. For example, analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-one derivatives) are synthesized via acid-catalyzed cyclization of diols with ketones. Optimization requires controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios to avoid side products like over-oxidized derivatives. Characterization of intermediates via TLC and GC-MS is critical .
| Key Reaction Parameters |
|---|
| Catalyst: p-TsOH or H₂SO₄ |
| Solvent: Toluene or THF |
| Temperature: 60–80°C |
| Monitoring: TLC (Rf = 0.3–0.5 in hexane/EtOAc) |
Q. How can the structural configuration of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹³C NMR to identify sp³ carbons in the dioxolane ring (δ 70–100 ppm) and ketone carbonyl (δ 200–220 ppm). ¹H NMR can resolve methyl group environments (e.g., δ 1.2–1.5 ppm for geminal dimethyl groups).
- X-ray crystallography : Resolve spatial arrangement of the spiro center and substituents, as demonstrated in analogous spiro compounds (e.g., 6-benzyl-1-oxa-2,6-diaza-spiro derivatives) .
Advanced Research Questions
Q. How should experimental designs account for environmental fate and degradation pathways of this compound?
- Methodological Answer : Adopt a tiered approach:
Laboratory studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photolysis under UV-Vis light. Use HPLC to quantify degradation products.
Environmental simulation : Assess sorption to soil (e.g., OECD Guideline 106) and biodegradation via respirometry (ISO 14851).
-
Reference frameworks like Project INCHEMBIOL (2005–2011) emphasize integrating abiotic/biotic transformation data for ecological risk modeling .
Key Parameters for Environmental Studies Hydrolysis: pH 7 buffer, 25°C Photolysis: λ = 290–800 nm (Xe lamp) Biodegradation: Activated sludge inoculum
Q. How can contradictions in reported spectroscopic data for related spiro compounds be resolved?
- Methodological Answer :
- Comparative analysis : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for ¹³C chemical shifts).
- Crystallographic benchmarking : Compare experimental X-ray structures (e.g., CCDC entries) to identify conformational flexibility or crystal-packing effects, as seen in studies on 1,4-dioxaspiro[4.5]decan-8-one derivatives .
- Meta-analysis : Systematically review literature (e.g., IUPAC guidelines) to reconcile discrepancies in peak assignments .
Q. What advanced techniques are suitable for studying reactivity in asymmetric synthesis involving this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/IPA mobile phases to separate enantiomers.
- Kinetic resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to track enantiomeric excess (ee).
- Computational modeling : Apply DFT (B3LYP/6-31G*) to predict transition states for cyclization or nucleophilic attacks, as demonstrated in studies on spiroketal systems .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s stability under oxidative conditions?
- Methodological Answer :
Reproduce experiments : Vary oxidants (e.g., H₂O₂ vs. mCPBA) and solvents (polar vs. nonpolar).
Identify intermediates : Use LC-MS/MS to detect transient species (e.g., epoxides or hydroxylated derivatives).
Contextualize conditions : Compare results with structurally similar compounds (e.g., 1,3-dioxaspiro[3.4]oct-6-ene derivatives) to isolate substituent effects .
Methodological Best Practices
- Data reporting : Follow IUPAC guidelines for thermophysical property documentation (e.g., density, boiling point) to ensure reproducibility .
- Comparative frameworks : Apply political science comparative methodologies (e.g., systematic variable control) to isolate chemical behavior across experimental conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
